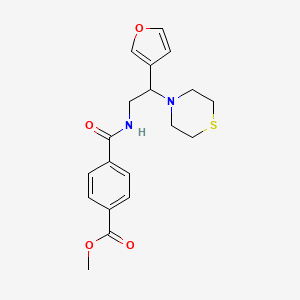

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

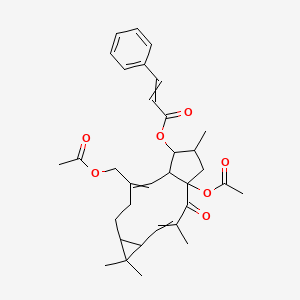

The synthesis of such compounds involves a protecting group strategy for sulfamates . Both sulfamate NH protons were replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl . These N-protected sulfamates were stable to oxidising and reducing agents, as well as bases and nucleophiles . The protected sulfamates were synthesised by microwave heating of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine .Molecular Structure Analysis

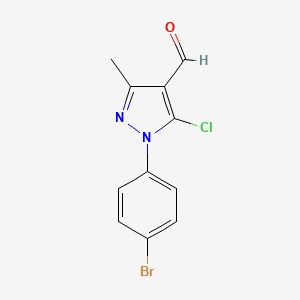

The molecular structure of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” is represented by the linear formula: C14H15NO5S . The InChI Code for the compound is 1S/C14H15NO5S/c1-19-13-8-4-2-6-11 (13)10-15-21 (17,18)20-14-9-5-3-7-12 (14)16/h2-9,15-16H,10H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” include the reaction of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a phenol, methylation, displacement with a dibenzylamine and deprotection . All these steps proceeded in very high yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.34 . It is a solid substance .科学的研究の応用

Inhibition of Estrone Sulfate-Induced Uterine Growth

2-Hydroxyphenyl-N-(2-methoxybenzyl)sulfamate shows potential in inhibiting estrone sulfate-induced uterine growth. In a study, it was found that this compound, being a non-estrogenic steroidal inhibitor of steroid sulfatase, can efficiently block uterine growth induced by estrone sulfate, which is converted into estrone and then estradiol by steroid sulfatase and type 1 17beta-hydroxysteroid dehydrogenase (Ciobanu et al., 2003).

Protection of O-Aryl Sulfamates

The compound plays a role in the protection of O-aryl sulfamates. A study demonstrated that replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups rendered such masked sulfamates suitable for multi-step synthesis. These protected sulfamates showed stability to various agents, making them significant in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).

Investigation of NBOMes Metabolism

In the study of N-2-methoxybenzylated compounds (NBOMes) metabolism, 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate played a role. The research focused on determining the metabolic profile of these compounds in vivo in rats and in vitro in human liver microsomes, contributing to understanding the metabolism of novel substances (Šuláková et al., 2021).

Antitubulin and Antiproliferative Activities

This compound has been found to influence the antiproliferative activity against various cancer cell lines. Substitution on the tetrahydroisoquinoline core at specific positions affects its antiproliferative activity, making it a candidate for cancer treatment, as shown in a study on tetrahydroisoquinoline derivatives (Dohle et al., 2014).

PMB Protection/Deprotection in Synthesis

The use of a p-methoxybenzyl (PMB) protection/deprotection strategy in the synthesis of certain sulfonamides, including 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate, is highlighted. This strategy enables nucleophilic displacement reactions under mild conditions, playing a key role in chemical synthesis (Williams et al., 2010).

Safety and Hazards

特性

IUPAC Name |

(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWROMBDORHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)